![molecular formula C16H28N2O6 B12893412 Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate CAS No. 28770-03-8](/img/structure/B12893412.png)
Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(oxazolidin-3-yl)ethyl) adipate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.40 g/mol . It is a heterocyclic compound containing oxazolidine rings, which are known for their diverse applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(oxazolidin-3-yl)ethyl) adipate typically involves the reaction of oxazolidine derivatives with adipic acid or its derivatives. One common method involves the reaction of 2-(oxazolidin-3-yl)ethanol with adipoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for bis(2-(oxazolidin-3-yl)ethyl) adipate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
Bis(2-(oxazolidin-3-yl)ethyl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine rings to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the oxazolidine rings .
科学的研究の応用
Bis(2-(oxazolidin-3-yl)ethyl) adipate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
作用機序
The mechanism of action of bis(2-(oxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets and pathways. The oxazolidine rings can act as ligands, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical or biological processes in which the compound is involved .
類似化合物との比較
Similar Compounds
Bis[2-[2-isopropyloxazolidin-3-yl]ethyl] adipate: Similar in structure but with isopropyl groups on the oxazolidine rings.
2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol: A key intermediate in the synthesis of bisoxazolidines.
Uniqueness
Bis(2-(oxazolidin-3-yl)ethyl) adipate is unique due to its specific combination of oxazolidine rings and adipate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and as a versatile reagent in organic chemistry .
特性
CAS番号 |
28770-03-8 |
|---|---|
分子式 |
C16H28N2O6 |
分子量 |
344.40 g/mol |
IUPAC名 |
bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate |
InChI |
InChI=1S/C16H28N2O6/c19-15(23-11-7-17-5-9-21-13-17)3-1-2-4-16(20)24-12-8-18-6-10-22-14-18/h1-14H2 |
InChIキー |
QOIKLQOZMJMHHZ-UHFFFAOYSA-N |
正規SMILES |
C1COCN1CCOC(=O)CCCCC(=O)OCCN2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


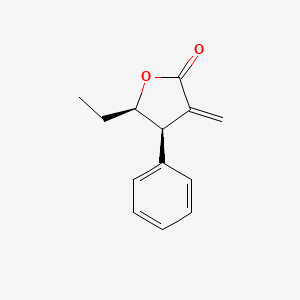
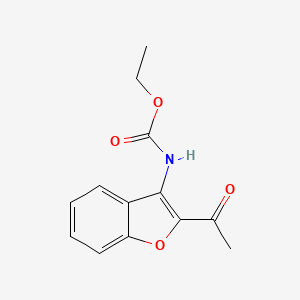
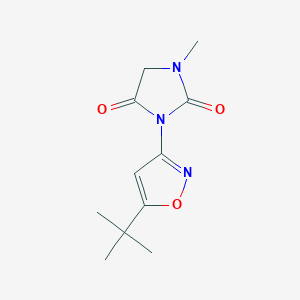
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
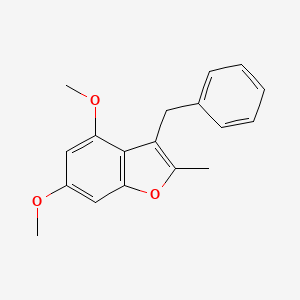

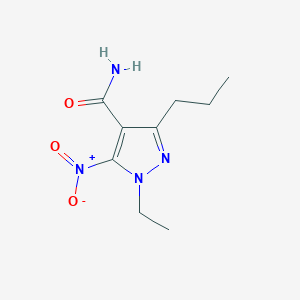

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
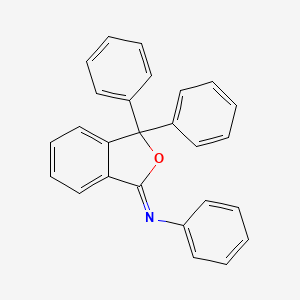
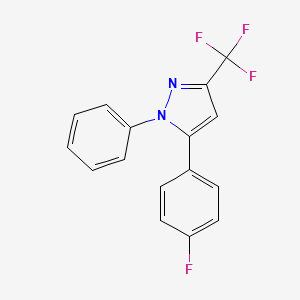
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
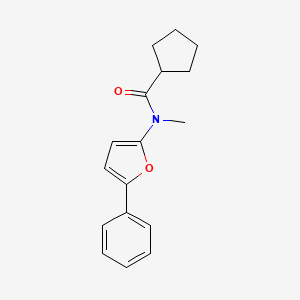
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
